1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine |
InChI |
InChI=1S/C13H15N3/c14-13-8-9-15-16(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7,14H2 |
InChI Key |
XGRMROKOYHRHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-
Biological Activity
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene moiety linked to a pyrazole ring. Its chemical formula is , and it exhibits unique properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Biological Activity Overview
Research has highlighted several key areas where this compound demonstrates significant biological activity:
Anticancer Activity
Studies have indicated that this compound exhibits anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest it may possess activity against certain bacterial strains.
Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant inhibition of MCF-7 cell proliferation observed. |
| Study 2 | Assess antimicrobial activity | Notable activity against Staphylococcus aureus reported. |
| Study 3 | Investigate anti-inflammatory potential | Reduction in inflammatory markers in animal models demonstrated. |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods. Understanding the synthesis allows for the exploration of derivatives that may enhance biological activity or reduce toxicity.
Synthetic Route Example:
A common synthetic route involves the reaction of tetrahydronaphthalene derivatives with pyrazole precursors under controlled conditions.
Chemical Reactions Analysis
Substitution Reactions
The primary amine group (-NH₂) at the 5-position of the pyrazole ring undergoes nucleophilic substitution reactions. Key examples include:
-
Mechanistic Insight : Alkylation proceeds via SN2 mechanism under basic conditions, while acylation involves nucleophilic attack on the electrophilic carbonyl carbon.
Oxidation Reactions
The tetrahydronaphthalene moiety undergoes oxidation to form aromatic naphthalene derivatives:
| Oxidizing Agent | Conditions | Product | Observation |
|---|---|---|---|
| KMnO₄ | H₂SO₄, heat | 1-(Naphthalen-1-yl)-1H-pyrazol-5-amine | Complete dehydrogenation |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | DCM, RT | Partially oxidized intermediates | Selective C-H activation |
-
Application : Oxidized derivatives show enhanced planarity, potentially improving binding affinity in medicinal chemistry applications.
Multi-Component Domino Reactions
Pyrazol-5-amines participate in domino reactions with arylglyoxals to form fused heterocycles. For example:
-
Mechanism : The reaction involves sequential Knoevenagel condensation, Michael addition, and cyclization steps .
Schiff Base Formation
The amine group reacts with aldehydes to form Schiff bases, a key step in synthesizing bioactive derivatives:
-
Structural Confirmation : Products characterized by IR (C=N stretch at ~1600 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) .
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmacological studies:
| Acid | Conditions | Product | Solubility |
|---|---|---|---|
| HCl (gaseous) | Ethanol, 0°C | This compound dihydrochloride | Water-soluble |
| Oxalic acid | Ethyl acetate, RT | Oxalate salt | Crystalline solid |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
Tetrahydronaphthalene vs. Naphthalene :
The compound 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o) shares a naphthalene group but lacks the partial saturation of tetrahydronaphthalene. The saturation in the target compound likely improves solubility due to reduced π-π stacking, while retaining planar rigidity for target engagement.- Methoxyphenyl vs. Tetrahydronaphthalene: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine incorporates an electron-donating methoxy group, which may enhance electrophilic substitution reactivity.
Thiophene-Containing Analog :
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine replaces the tetrahydronaphthalene with a sulfur-containing thiophene ring. The thiophene’s electronegativity could alter electronic distribution, affecting binding kinetics in enzyme inhibition.
Steric and Electronic Effects
tert-Butyl Group :
Compound 25o includes a tert-butyl substituent, introducing significant steric bulk that may hinder rotational freedom or active-site access. In contrast, the tetrahydronaphthalene group provides a balanced steric profile with moderate hydrophobicity.- Methyl and Phenyl Derivatives: 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) demonstrates how smaller substituents (methyl, phenyl) simplify synthesis but may reduce target selectivity compared to the tetrahydronaphthalene’s complex architecture.
Research Findings and Implications
- Bioactivity Potential: The tetrahydronaphthalene group’s hydrophobicity and rigidity may improve pharmacokinetic properties compared to naphthalene or methoxyphenyl analogs, making it a candidate for central nervous system (CNS) targets.
- Synthetic Challenges : Partially saturated rings like tetrahydronaphthalene may require specialized hydrogenation catalysts, increasing synthesis complexity compared to aromatic analogs .
- Electronic Tuning : Thiophene-containing derivatives highlight the role of heteroatoms in modulating electronic properties, a strategy that could be applied to optimize the target compound’s reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic or thermal conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been effective for similar pyrazole derivatives . Key intermediates like 1,2,3,4-tetrahydronaphthalen-1-yl carbonyl chloride can be generated via sequential oxidation and acylation steps, followed by coupling with pyrazole precursors . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy helps identify functional groups like the amine (-NH₂) and aromatic C-H stretches. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous pyrazole derivatives . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Purity is validated via HPLC with a C18 column and UV detection (λ = 254 nm). Stability studies under ambient and accelerated conditions (40°C/75% relative humidity) over 4–6 weeks, monitored by thin-layer chromatography (TLC), ensure compound integrity. Degradation products are identified using LC-MS .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during pyrazole ring substitution?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Substituents on the tetrahydronaphthalene moiety can direct electrophilic substitution via resonance or inductive effects. Computational modeling (e.g., density functional theory, DFT) predicts reactive sites, while protecting-group strategies (e.g., tert-butyldimethylsilyl for -NH₂) prevent undesired side reactions . For example, 3- vs. 5-position selectivity in pyrazole derivatives has been achieved using sterically hindered bases like LDA (lithium diisopropylamide) .
Q. How does the tetrahydronaphthalene moiety influence pharmacological activity compared to other aryl groups?
- Methodological Answer : The tetrahydronaphthalene group enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays. Comparative studies with phenyl or cyclohexyl analogs show improved binding affinity (IC₅₀ values < 100 nM) for targets like p38α MAP kinase or Src kinase . Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) quantify these interactions .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : DFT calculations (Gaussian 03/09) model reaction pathways, such as electrophilic aromatic substitution or cycloaddition. Fukui indices identify nucleophilic/electrophilic regions, while transition-state analysis (IRC) validates mechanistic hypotheses. For example, the tetrazolyl group in related compounds exhibits ambident reactivity, favoring N-alkylation over O-alkylation due to charge distribution .
Data Contradictions and Resolution
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., Eurofins Panlabs KinaseProfiler) and orthogonal assays (SPR, ITC) validate activity. Meta-analyses of structure-activity relationships (SAR) identify critical substituents; e.g., electron-withdrawing groups on the tetrahydronaphthalene ring enhance potency against VEGFR-2 .
Methodological Tables
| Key Synthetic Steps | Conditions | References |
|---|---|---|
| Cyclization of hydrazine derivatives | POCl₃, 120°C, 4–6 h | |
| Oxidation of intermediates | KMnO₄ in H₂SO₄, 0°C → RT | |
| Purification | Column chromatography (hexane/EtOAc) |
| Computational Parameters | Software/Tool | References |
|---|---|---|
| DFT calculations | Gaussian 03, B3LYP/6-31G(d) | |
| Molecular docking | AutoDock Vina | |
| Fukui index analysis | Multiwfn |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
